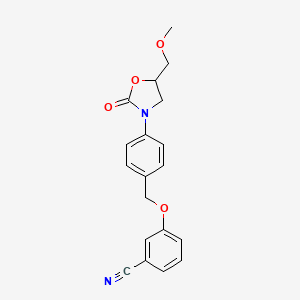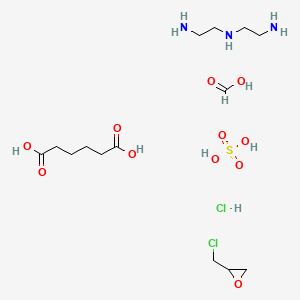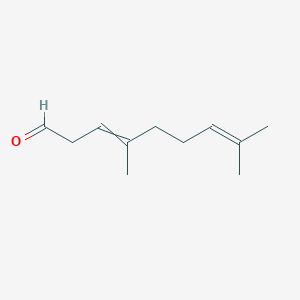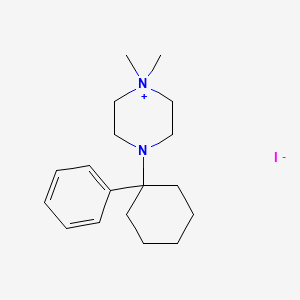![molecular formula C29H28OSi B14446468 {4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone CAS No. 76241-27-5](/img/structure/B14446468.png)
{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone is a complex organic compound characterized by its unique structural features It contains a methanone group attached to a phenyl ring, which is further substituted with a diphenyl(trimethylsilyl)methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone typically involves multiple steps, including the formation of the trimethylsilyl group and the subsequent attachment of the diphenylmethyl group to the phenyl ring. Common synthetic routes may include:
Formation of Trimethylsilyl Group: This step involves the reaction of a phenyl compound with trimethylsilyl chloride in the presence of a base such as triethylamine.
Attachment of Diphenylmethyl Group: The diphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, using diphenylmethanol and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of {4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling processes.
Alteration of Gene Expression: Affecting the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Methanone, [4-(dimethylamino)phenyl]phenyl-: Similar structure but with a dimethylamino group instead of the trimethylsilyl group.
Methanone, (3-methylphenyl)phenyl-: Contains a methyl group on the phenyl ring.
Uniqueness
{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
76241-27-5 |
|---|---|
Fórmula molecular |
C29H28OSi |
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
[4-[diphenyl(trimethylsilyl)methyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C29H28OSi/c1-31(2,3)29(25-15-9-5-10-16-25,26-17-11-6-12-18-26)27-21-19-24(20-22-27)28(30)23-13-7-4-8-14-23/h4-22H,1-3H3 |
Clave InChI |
AMMFRNSRXXVXFM-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one](/img/structure/B14446402.png)

![1-[(2,5-Dibromothiophen-3-yl)methyl]-6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B14446410.png)
![1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene](/img/structure/B14446418.png)





![Cyclopentanol, 1-[tris(methylthio)methyl]-](/img/structure/B14446460.png)
![1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14446462.png)
![6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446473.png)
